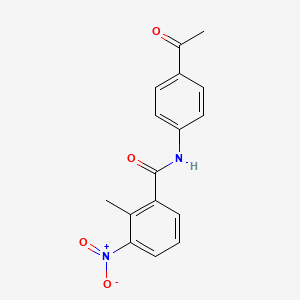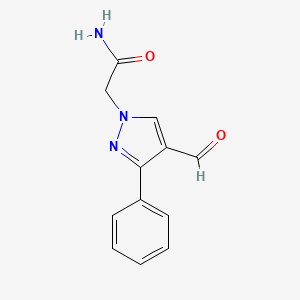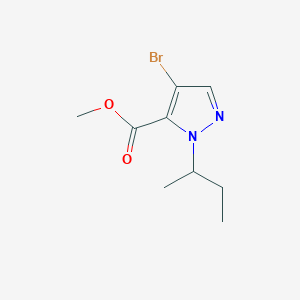![molecular formula C12H11N3OS B2897180 8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 302936-27-2](/img/structure/B2897180.png)
8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Übersicht
Beschreibung
“8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It belongs to the family of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol”, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research on derivatives of 1,2,4-triazolo[4,3-a]-quinoline has shown promising results in anticancer activity. A study by B. N. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, suggesting the potential of this compound class in cancer treatment Synthesis of New 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas and Their Anticancer Activity.
Antimicrobial Applications
Derivatives of 1,2,4-triazolo[4,3-a]quinoline have also been explored for their antimicrobial properties. Muhammet Özyanik et al. (2012) investigated quinoline derivatives containing an azole nucleus for antimicrobial activity. Their study revealed that some synthesized compounds exhibited good to moderate activity against a variety of microorganisms, highlighting the antimicrobial potential of these compounds Preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus.
Molecular Docking and Pharmacokinetic Profiling
Another study focused on the design, synthesis, and evaluation of phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues for antimicrobial activities, demonstrating the importance of molecular docking and pharmacokinetic profiling in the development of new antimicrobial agents. This research suggests that the [1,2,4]triazolo[4,3-a]quinoxaline scaffold could serve as a precursor for designing potent antimicrobial agents with multitarget inhibition, further emphasizing the therapeutic potential of these compounds Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B..
Zukünftige Richtungen
The future directions for “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, their potential as anticancer agents could be explored further . The design, optimization, and investigation of more potent anticancer analogs could be a promising direction .
Wirkmechanismus
Target of Action
Related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to target non-conserved amino acid residues and have potential antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have been found to intercalate dna , which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
Related compounds have been associated with antiviral and antimicrobial activities, suggesting they may interact with pathways related to these biological processes .
Result of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities . Some compounds have also demonstrated cytotoxicity at certain concentrations .
Eigenschaften
IUPAC Name |
8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-6-8(16-2)3-4-9(7)10/h3-6H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXBSNENTWMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=C1C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326041 | |
| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
CAS RN |
302936-27-2 | |
| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)




![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)